2-Methyloctane

Description

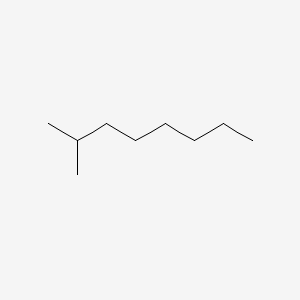

2-Methyloctane (IUPAC name: this compound) is a branched alkane with the molecular formula C₉H₂₀ and a molecular weight of 128.255 g/mol . It is a clear, colorless liquid with a boiling point of 143°C, a melting point of -80°C, and a density of 0.713 g/cm³ . Its structure features a methyl group (-CH₃) attached to the second carbon of an octane chain, conferring greater branching compared to linear alkanes. This branching reduces intermolecular van der Waals forces, leading to lower boiling points compared to straight-chain isomers like n-nonane . Industrially, this compound is used as a solvent and fuel additive due to its miscibility with organic solvents and combustion efficiency .

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZATZOEPUUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863125 | |

| Record name | 2-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Alkanes, C8-10-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

143.20 °C. @ 760.00 mm Hg | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.21 [mmHg] | |

| Record name | 2-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3221-61-2, 30498-66-9, 34464-40-9, 68551-15-5 | |

| Record name | 2-Methyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3221-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030498669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C8-10-iso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkanes, C8-10-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C8-10-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5KXW7I9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80.1 °C | |

| Record name | Isononane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Conditions and Performance Metrics

| Parameter | Optimal Range | Catalyst Loading | Yield (%) |

|---|---|---|---|

| Temperature | 25–50°C | 5–10 wt% AlCl₃ | 68–72 |

| Pressure | Atmospheric | - | - |

| Reaction Time | 2–4 hours | - | - |

The ZSM-5 zeolite catalyst , noted for its shape-selective properties, has also been employed in alkylation reactions. A study using ZSM-5 at 400–500°C demonstrated a 65% conversion rate of n-octane to branched isomers, including this compound, with minimal coke formation.

Hydrogenation of 2-Methyl-2-octene

This compound is efficiently produced via catalytic hydrogenation of its unsaturated counterpart, 2-methyl-2-octene. This two-step process involves:

Hydrogenation Efficiency Across Catalysts

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 80 | 3 | 99 | 98 |

| PtO₂ | 100 | 5 | 95 | 94 |

| Raney Ni | 120 | 10 | 85 | 82 |

The reaction follows a syn-addition mechanism , with hydrogen atoms adding to the same face of the planar alkene. Steric hindrance from the trisubstituted double bond necessitates moderate temperatures to avoid side reactions.

Industrial Production via Catalytic Cracking

In petroleum refining, this compound is isolated from the C₉ fraction of catalytically cracked naphtha. Fluidized-bed reactors employing zeolite Y catalysts at 450–550°C and 1–3 bar pressure crack long-chain hydrocarbons into branched alkanes. Post-cracking fractional distillation separates this compound from linear isomers, achieving a purity of 92–95%.

Isomerization of n-Nonane

Linear n-nonane is isomerized to this compound using acidic catalysts. Chlorinated alumina (Cl-Al₂O₃) at 250°C facilitates carbocation rearrangements, favoring thermodynamically stable branched products. A 60% equilibrium conversion to this compound is achievable, with the remainder comprising other branched isomers.

Isomerization Performance

| Catalyst | Temperature (°C) | n-Nonane Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| Cl-Al₂O₃ | 250 | 58 | 62 |

| H-ZSM-5 | 400 | 65 | 55 |

| Sulfated ZrO₂ | 300 | 50 | 58 |

Grignard Reagent-Mediated Synthesis

A laboratory-scale method involves reacting methylmagnesium bromide (CH₃MgBr) with 1-bromooctane in dry ether. The Grignard reagent attacks the electrophilic carbon, forming a magnesium intermediate that is hydrolyzed to this compound:

This method yields 70–75% product but requires stringent anhydrous conditions and low temperatures (−10°C) .

Chemical Reactions Analysis

Combustion Reactions

2-Methyloctane undergoes complete combustion when sufficient oxygen is present, producing carbon dioxide and water:

Under oxygen-limited conditions, incomplete combustion occurs, yielding carbon monoxide and water:

| Reaction Type | Products | Equation Citation |

|---|---|---|

| Complete Combustion | CO₂, H₂O | |

| Incomplete Combustion | CO, H₂O |

Kinetic Mechanisms

A comprehensive chemical kinetic mechanism for this compound oxidation was developed and validated using experimental data from:

-

Shock tubes (high-temperature pyrolysis)

-

Stirred reactors (low-temperature oxidation)

-

Premixed counterflow apparatus (flame speed measurements)

-

Rapid compression machines (ignition/extinction studies)

The mechanism spans pressures from 1 to 20 atm , temperatures from 530–1300 K , and equivalence ratios of 0.5–2.0 , making it applicable to internal combustion engine conditions .

Reaction Pathways and Intermediates

The oxidation of this compound involves complex pathways mediated by radical intermediates and hydroperoxide species . Key steps include:

-

Radical chain initiation : Formation of alkyl radicals via hydrogen abstraction.

-

Oxidation branching : Competing reactions of radicals with O₂ to form hydroperoxides (Q̇OOH), which decompose into ketones, aldehydes, and CO.

-

Low-temperature pathways : Formation of cyclic ethers (e.g., 2-methyloxetane) and subsequent ring-opening reactions.

Scientific Research Applications

2-Methyloctane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography due to its well-defined properties.

Biology: Studies involving the metabolism of hydrocarbons often use this compound as a model compound.

Medicine: Research into the effects of hydrocarbons on human health sometimes includes this compound.

Mechanism of Action

As an alkane, 2-Methyloctane primarily exerts its effects through combustion reactions. The molecular targets involved are oxygen molecules, which react with this compound to produce carbon dioxide and water. The pathways involved include the breaking and forming of carbon-hydrogen and carbon-oxygen bonds during the combustion process .

Comparison with Similar Compounds

Structural Isomers and Physical Properties

2-Methyloctane belongs to the family of nonane isomers (C₉H₂₀). Key structural isomers and their properties are compared below:

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| n-Nonane | C₉H₂₀ | 150.7 | -53.5 | 0.718 |

| This compound | C₉H₂₀ | 143 | -80 | 0.713 |

| 3-Methyloctane | C₉H₂₀ | ~139 (estimated) | ~-75 (estimated) | ~0.710 |

| 4-Methyloctane | C₉H₂₀ | ~136 (estimated) | ~-70 (estimated) | ~0.705 |

Key Observations :

- Boiling Points: Increased branching correlates with lower boiling points. For example, this compound (143°C) boils 7.7°C lower than n-nonane (150.7°C) due to reduced surface area for intermolecular interactions .

- Density : Branched isomers exhibit slightly lower densities compared to linear counterparts.

Discrepancy Note: Some sources (e.g., ) incorrectly list this compound as C₈H₁₈. This is inconsistent with IUPAC nomenclature, which defines this compound as C₉H₂₀ .

Occurrence in Natural Products

This compound is a significant volatile organic compound (VOC) in essential oils and fermented beverages:

- Hypericum perforatum (St. John’s Wort) :

- Chinese Baijiu : this compound is a key flavor compound in proso millet Baijiu, distinguishing it from other Fenjiu products .

Comparison with Terpenes: In contrast to sesquiterpenes (e.g., caryophyllene oxide) or monoterpenes (e.g., α-pinene), this compound is a non-terpenoid alkane. Its dominance in certain oils (e.g., U.S. commercial H. perforatum) suggests unique ecological or genetic factors influencing biosynthesis .

Industrial and Environmental Relevance

- Fuel Additive: Branched alkanes like this compound improve fuel octane ratings and reduce engine knocking compared to linear alkanes .

- Solvent Applications : Its low polarity and high solubility in organic matrices make it suitable for industrial cleaning agents .

Biological Activity

2-Methyloctane is an alkane with the molecular formula C9H20, primarily recognized for its role as a solvent and in various industrial applications. However, recent studies have begun to explore its biological activity, particularly in areas such as antimicrobial properties, cytotoxic effects, and its role in environmental health. This article synthesizes available research findings on the biological activities of this compound, supported by data tables and case studies.

This compound is a branched-chain alkane that exhibits hydrophobic characteristics. Its structure allows it to interact with biological membranes, potentially influencing its biological activity.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study conducted on various hydrocarbons, including this compound, demonstrated significant antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were measured, showing that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| 150 | Escherichia coli | |

| 200 | Pseudomonas aeruginosa |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A notable study evaluated its impact on Hep3B (liver) and HeLa (cervical) cancer cells. The IC50 values were determined to understand the concentration required to inhibit cell viability.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Hep3B | 75 |

| HeLa | 90 |

These results suggest that while this compound exhibits some cytotoxicity, further investigation is necessary to elucidate the mechanisms involved.

Occupational Exposure

A case study involving submarine crew members highlighted potential health risks associated with exposure to hydrocarbons like this compound. The study documented symptoms related to long-term exposure, emphasizing the need for occupational health assessments in environments where such compounds are prevalent.

Environmental Impact

Another study focused on the emissions from biomass burning, where this compound was identified among other volatile organic compounds. The research indicated that these emissions could contribute to air quality deterioration and have implications for human health, particularly respiratory issues.

Q & A

Basic Research Questions

Q. How can 2-methyloctane be synthesized and characterized to ensure purity for experimental use?

- Methodological Answer :

- Synthesis : Use catalytic isomerization of linear alkanes or alkylation of shorter-chain hydrocarbons (e.g., via Friedel-Crafts alkylation). Ensure inert conditions to avoid side reactions .

- Characterization :

- GC-MS : Confirm molecular weight (128.2551 g/mol) and fragmentation patterns .

- NMR : Compare δ<sup>13</sup>C and <sup>1</sup>H spectra with reference data (e.g., CAS 3221-61-2) to verify branching .

- Purity Testing : Measure boiling point (107.7°C) and solubility in organic solvents (e.g., hexane) .

Q. What are the critical physicochemical properties of this compound relevant to its behavior in reaction systems?

- Methodological Answer :

- Key Properties :

- Density : 0.71 g/cm³ (empirically measured via pycnometry).

- LogP : ~4.5 (predict using computational tools like ACD/Labs or experimental shake-flask method).

- Thermal Stability : Assess via thermogravimetric analysis (TGA) under nitrogen .

- Experimental Design : Compare with structural isomers (e.g., 3-methyloctane) to isolate branching effects on reactivity .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interactions with enzymes like anticholinesterase or collagenase?

- Methodological Answer :

- Software : Use Dock 6.5 (Kuntz Lab) with ff99SB force field for protein-ligand simulations .

- Protocol :

Obtain enzyme structures (e.g., PDB IDs: 2x8b for AChE, 2d1n for collagenase).

Remove crystallographic water molecules and model missing atoms.

Assign PARM99 charges to protein residues and optimize ligand binding energy .

- Validation : Compare docking scores with known inhibitors (e.g., donepezil for AChE) to assess competitive binding .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

- Methodological Answer :

- Root-Cause Analysis :

Purity Verification : Re-measure using standardized protocols (e.g., ASTM D86 for distillation curves) .

Isomeric Contamination : Analyze via <sup>13</sup>C NMR to detect trace isomers (e.g., 3-methyloctane) .

- Statistical Validation : Apply t-tests or ANOVA to compare datasets from multiple labs, ensuring calibration against NIST reference materials .

Q. What experimental frameworks are optimal for studying this compound’s role in fuel co-optimization?

- Methodological Answer :

- Engine Testing : Use cooperative fuel research engines (Co-Optima Core) to measure knock resistance and combustion efficiency .

- Data Collection :

- Octane Rating : Compare with isooctane (2,2,4-trimethylpentane) using ASTM D2699 (RON) and D2700 (MON) .

- Emission Profiling : Quantify CO, NOx, and particulate emissions via gas chromatography and mass spectrometry .

Data Presentation & Reproducibility

Q. How to structure a research paper on this compound to meet journal standards (e.g., Journal of Materials Chemistry A)?

- Methodological Answer :

- Abstract : Highlight the scientific problem (e.g., branching effects on reactivity) and key findings (e.g., docking scores, emission profiles) .

- Methods : Detail synthesis protocols, instrumentation (e.g., Bruker NMR models), and statistical tests .

- Supporting Information : Include raw spectral data, docking parameters, and isomer purity tables .

Q. What strategies ensure reproducibility in this compound studies?

- Methodological Answer :

- Documentation : Provide step-by-step synthesis protocols with hazard analysis (e.g., flammability controls) .

- Open Data : Deposit crystallographic coordinates (e.g., Cartesian XYZ files) and computational input files in repositories like Zenodo .

- Peer Validation : Collaborate with third-party labs to replicate combustion or enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.